3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methylphenyl)formamido]propanamide
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Overview
Description
3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methylphenyl)formamido]propanamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring substituted with chlorine atoms, a formamido group, and a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methylphenyl)formamido]propanamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3,6-dichloropyridine, is synthesized through chlorination of pyridine using chlorine gas under controlled conditions.
Amidation Reaction: The 3,6-dichloropyridine is then reacted with 3-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 3,6-dichloropyridin-2-yl-N-(3-methylphenyl)formamide.
Propanamide Formation: The final step involves the reaction of the intermediate with 3-bromopropanamide under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the formamido group can yield the corresponding amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: 3-[1-(3,6-dichloropyridin-2-yl)-N-(3-carboxyphenyl)formamido]propanamide.
Reduction: 3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methylphenyl)amino]propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the dichloropyridine moiety is particularly interesting for binding studies with biological macromolecules.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The ability to modify the structure allows for the optimization of pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methylphenyl)formamido]propanamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dichloropyridine moiety can interact with aromatic residues in proteins, while the formamido group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3-[1-(3,6-dichloropyridin-2-yl)-N-phenylformamido]propanamide: Lacks the methyl group on the phenyl ring, which may affect its binding affinity and reactivity.
3-[1-(3,6-dichloropyridin-2-yl)-N-(4-methylphenyl)formamido]propanamide: The methyl group is positioned differently, potentially altering its steric and electronic properties.
3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methoxyphenyl)formamido]propanamide: The methoxy group introduces different electronic effects compared to the methyl group.
Uniqueness
The unique combination of the dichloropyridine and 3-methylphenyl groups in 3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methylphenyl)formamido]propanamide provides distinct steric and electronic properties, making it a valuable compound for various applications. Its specific structure allows for targeted interactions in biological systems and versatile reactivity in chemical synthesis.
Properties
IUPAC Name |
N-(3-amino-3-oxopropyl)-3,6-dichloro-N-(3-methylphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-10-3-2-4-11(9-10)21(8-7-14(19)22)16(23)15-12(17)5-6-13(18)20-15/h2-6,9H,7-8H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCITEXQMWOGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCC(=O)N)C(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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